Hippeastrine
Overview
Description
Hippeastrine is an indole alkaloid isolated from various species of the Amaryllidaceae family, such as Clivia miniata, Crinum amabile, and Hippeastrum equestre . This compound has garnered significant interest due to its diverse biological activities, including cytotoxic, antiviral, and antiproliferative properties .
Scientific Research Applications
Hippeastrine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a precursor for synthesizing other biologically active compounds. In biology, this compound is studied for its antiproliferative and cytotoxic activities, making it a potential candidate for cancer treatment . In medicine, it has shown antiviral activity against Herpes simplex virus and is being explored for its potential use in treating viral infections . In the industry, this compound is used in the development of new pharmaceuticals and as a research tool for studying various biological processes .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hippeastrine involves several steps, including the preparation of tricarbonyliron complexes, ligand exchange, and hydride abstraction . The synthetic route typically starts with the formation of a tricarbonyliron complex, followed by ligand exchange using a transfer reagent. Hydride abstraction is then performed to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves solvent extraction from plant materials. The plant material is soaked in an appropriate solvent, and the pure product is obtained through extraction, filtration, and crystallization .
Chemical Reactions Analysis
Types of Reactions: Hippeastrine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities .
Mechanism of Action
Hippeastrine exerts its effects through various molecular targets and pathways. It inhibits topoisomerase I, an enzyme crucial for DNA replication, thereby preventing cell proliferation . Additionally, this compound interacts with other cellular targets, leading to its cytotoxic and antiproliferative effects .
Comparison with Similar Compounds
Hippeastrine is part of the Amaryllidaceae alkaloids, a group of compounds known for their diverse biological activities . Similar compounds include montanine, vittatine, and lycorine . Compared to these compounds, this compound exhibits unique antiviral and antiproliferative properties, making it a valuable compound for scientific research .
Properties
IUPAC Name |
(2S,3S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h4-6,11,14-16,19H,2-3,7H2,1H3/t11-,14-,15+,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQPIOQRPAGNGB-DANNLKNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197244 | |
Record name | Hippeastrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477-17-8 | |
Record name | (+)-Hippeastrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hippeastrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hippeastrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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